molecular formula C20H40O2 B8578379 Oxiranemethanol, 3-methyl-3-(4,8,12-trimethyltridecyl)- CAS No. 107438-44-8

Oxiranemethanol, 3-methyl-3-(4,8,12-trimethyltridecyl)-

Cat. No. B8578379
M. Wt: 312.5 g/mol
InChI Key: DSWPRMYGLZQURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04946857

Procedure details

A three-necked flask of 2-liter capacity, fitted with a stirrer, reflux-condenser and thermometer, was charged with 463.6 g (1.57 moles) of phytol, 221.8 g (1.72 moles) of a 70% (by weight) aqueous solution of t-butyl hydroperoxide and 710 mg of vanadium pentoxide and the reaction was conducted at 90° C. for 6 hours. Then, 350.4 g of a 14% (by weight) aqueous solution of sodium sulfite was added and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was transferred to a separatory funnel. The upper layer was mixed with the same volume of 1 N aqueous sodium hydroxide solution and stirred at room temperature and, then, extracted with n-hexane. The extract was washed with the same volume of water 3 times and the n-hexane was distilled off to give 467.0 g (yield 96%) of 2,3-epoxy-3,7,11,15-tetramethylhexadecan-1-ol.
Quantity
463.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
710 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][CH2:5][CH2:6][C@H:7]([CH2:9][CH2:10][CH2:11][C@H:12]([CH2:14][CH2:15][CH2:16]/[C:17](=[CH:19]/[CH2:20][OH:21])/[CH3:18])[CH3:13])[CH3:8])[CH3:3].C([O:26]O)(C)(C)C.S([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+]>[O-2].[O-2].[O-2].[O-2].[O-2].[V+5].[V+5]>[O:26]1[C:17]([CH3:18])([CH2:16][CH2:15][CH2:14][CH:12]([CH3:13])[CH2:11][CH2:10][CH2:9][CH:7]([CH3:8])[CH2:6][CH2:5][CH2:4][CH:2]([CH3:1])[CH3:3])[CH:19]1[CH2:20][OH:21] |f:2.3.4,5.6,7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
463.6 g
Type
reactant
Smiles
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Name
Quantity
710 mg
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[O-2].[O-2].[V+5].[V+5]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-necked flask of 2-liter capacity, fitted with a stirrer, reflux-condenser
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separatory funnel
STIRRING
Type
STIRRING
Details
stirred at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with n-hexane
WASH
Type
WASH
Details
The extract was washed with the same volume of water 3 times
DISTILLATION
Type
DISTILLATION
Details
the n-hexane was distilled off

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O1C(CO)C1(CCCC(CCCC(CCCC(C)C)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 467 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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